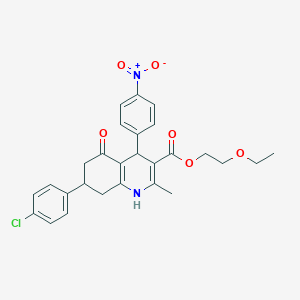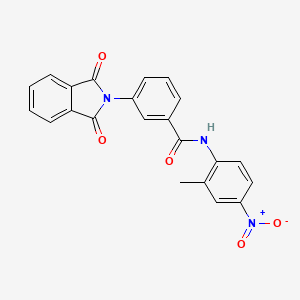
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea (APMTU) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of adamantane and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. The compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to have antioxidant properties and has been studied for its potential use in the development of materials with improved stability. The compound has also been studied for its potential use in the removal of heavy metals from contaminated water.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that the compound acts as an antioxidant and can scavenge free radicals. It has also been suggested that this compound can inhibit the activity of enzymes involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to protect neurons from oxidative stress and reduce inflammation. This compound has been shown to have a low toxicity profile and does not cause significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its low toxicity profile and potential applications in various fields. However, the compound is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea. The compound has shown promising results in the treatment of cancer and neurodegenerative diseases, and further studies are needed to explore its potential as a therapeutic agent. This compound has also shown potential in material science and environmental science, and further studies are needed to explore its applications in these fields. The development of more efficient synthesis methods for this compound could also lead to increased use of the compound in scientific research.
Synthesemethoden
N-1-adamantyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of adamantane with 3-pyridinemethanethiol in the presence of a catalyst. Another method involves the reaction of adamantane with thiourea and 3-pyridinemethanethiol in the presence of a base. The synthesis of this compound has been extensively studied, and different methods have been developed to optimize the yield of the compound.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c21-16(19-11-12-2-1-3-18-10-12)20-17-7-13-4-14(8-17)6-15(5-13)9-17/h1-3,10,13-15H,4-9,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYAGKLHUZTMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dichlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5023173.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B5023176.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B5023191.png)



![1-[4-(2-ethoxyphenoxy)butyl]piperidine oxalate](/img/structure/B5023218.png)
![ethyl [5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5023223.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5023236.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3-(anilinosulfonyl)-4-chlorobenzamide](/img/structure/B5023242.png)
![4-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5023252.png)

![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5023270.png)